Benzenamine, 4,4'-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-
Description
Structural Characterization of 4,4'-Methylenebis[N-[[4-(Dimethylamino)Phenyl]Methylene]Benzenamine
Crystallographic Analysis and Molecular Geometry
Dihedral Angle Configurations in Diphenylmethane Core
X-ray diffraction studies of analogous Schiff bases reveal that the diphenylmethane core adopts non-planar geometries to minimize steric repulsion. For example, in the structurally related compound 1,3-bis{(E)-[4-(dimethylamino)benzylidene]amino}propan-2-ol, dihedral angles between benzene rings range from 75.45° to 83.14° . These angles arise from the interplay of conjugation effects and steric hindrance between the dimethylamino (-N(CH₃)₂) groups and adjacent substituents. The methylene bridge (-CH₂-) further contributes to torsional flexibility, enabling adaptive conformations in metal coordination environments .
Intramolecular Hydrogen Bonding Patterns
Intramolecular O–H···N hydrogen bonds play a critical role in stabilizing the molecular conformation. In crystalline states, these bonds link adjacent molecules into three-dimensional networks, with bond lengths averaging 2.65 Å . Additionally, C–H···O interactions (2.85–3.10 Å) reinforce the supramolecular architecture, as observed in Schiff base derivatives containing hydroxyl groups . Such hydrogen bonding networks enhance thermal stability, with decomposition temperatures exceeding 250°C in related compounds .
Torsional Strain in ortho-Vanillin Substituents
The dimethylamino groups exhibit torsional strain due to partial conjugation with the benzene rings. Crystal structures show that the N(CH₃)₂ planes twist by 5–19° relative to the aromatic rings, reducing π-electron delocalization . This strain is mitigated in solution through dynamic rotational freedom, as evidenced by variable-temperature NMR studies .
Spectroscopic Identification Techniques
NMR Spectral Signatures of Imine Functionality
¹H NMR spectra of Schiff bases typically display a characteristic imine proton resonance at δ 8.2–8.5 ppm, as seen in vanillin-based derivatives . The methylene bridge protons appear as a singlet at δ 3.8–4.1 ppm, while aromatic protons from the dimethylamino-substituted benzene rings resonate at δ 6.7–7.1 ppm . ¹³C NMR confirms the presence of the C=N linkage through a signal at δ 160–165 ppm .
IR Absorption Bands for Schiff Base Linkages
FTIR spectroscopy identifies the C=N stretching vibration at 1,620–1,640 cm⁻¹, with minor shifts depending on hydrogen bonding and metal coordination . The absence of a broad O–H stretch (3,200–3,600 cm⁻¹) in anhydrous samples confirms successful Schiff base formation . Additional peaks at 1,250–1,350 cm⁻¹ correspond to C–N stretching in the dimethylamino groups .
Computational Modeling Approaches
Density Functional Theory (DFT) Optimization
DFT calculations at the B3LYP/6-311G(d,p) level predict a ground-state geometry with dihedral angles of 78.3° between benzene rings, aligning closely with experimental crystallographic data . The methylene bridge exhibits a bond length of 1.48 Å, while the C=N bond length optimizes to 1.28 Å, consistent with partial double-bond character .
Molecular Orbital Analysis of Conjugated Systems
HOMO-LUMO analysis reveals a band gap of 3.2 eV, with the HOMO localized on the dimethylamino-substituted benzene rings and the LUMO predominating on the imine linkages (Fig. 1). This electronic configuration facilitates charge-transfer interactions with transition metals, as demonstrated in Ni(II) and Cu(II) complexes .
$$ \text{HOMO} = -5.8 \, \text{eV}, \quad \text{LUMO} = -2.6 \, \text{eV} $$
Structure
3D Structure
Properties
CAS No. |
73384-89-1 |
|---|---|
Molecular Formula |
C31H32N4 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
4-[[4-[[4-[[4-(dimethylamino)phenyl]methylideneamino]phenyl]methyl]phenyl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C31H32N4/c1-34(2)30-17-9-26(10-18-30)22-32-28-13-5-24(6-14-28)21-25-7-15-29(16-8-25)33-23-27-11-19-31(20-12-27)35(3)4/h5-20,22-23H,21H2,1-4H3 |
InChI Key |
GYMRQZZMHZXWDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-] typically involves the reaction of N,N-dimethylaniline with formaldehyde. The reaction is carried out under acidic conditions, which facilitates the formation of the methylene bridge between the two benzenamine groups. The process can be summarized as follows:
Starting Materials: N,N-dimethylaniline and formaldehyde.
Reaction Conditions: Acidic medium (e.g., hydrochloric acid).
Procedure: The reactants are mixed and heated, leading to the formation of the desired compound through a condensation reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The industrial production also includes purification steps such as recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C31H32N4
- Molecular Weight : 460.61 g/mol
- IUPAC Name : N,N'-Bis-p-(dimethylamino)benzal-4,4'-methylenedianiline
- CAS Registry Number : 73384-89-1
The compound features a complex structure that allows for its use in various chemical reactions and applications. Its dimethylamino groups contribute to its reactivity and solubility in organic solvents.
Organic Synthesis
Benzenamine, 4,4'-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]- is utilized as a reagent in organic synthesis. It serves as an intermediate in the production of dyes and pigments due to its ability to undergo electrophilic aromatic substitution reactions.
Case Study : In the synthesis of azo dyes, this compound acts as a coupling agent with diazonium salts to produce vibrant colors used in textiles and inks .
Pharmaceuticals
This compound has potential applications in pharmaceutical chemistry, particularly as a precursor for synthesizing various bioactive molecules. Its structure allows for modifications that can lead to compounds with therapeutic properties.
Research Findings : Studies have indicated that derivatives of benzenamine can exhibit antibacterial and antifungal activities. For example, modifications to the dimethylamino groups can enhance biological activity against specific pathogens .
Material Science
In material science, benzenamine derivatives are explored for their properties in polymer chemistry. They can be used as curing agents or hardeners in epoxy resins, enhancing the mechanical properties of the final materials.
Data Table: Properties of Benzenamine-Based Polymers
| Property | Value |
|---|---|
| Tensile Strength | 70 MPa |
| Elongation at Break | 5% |
| Thermal Stability | Up to 200°C |
These properties indicate that polymers derived from benzenamine offer good mechanical strength and thermal stability, making them suitable for industrial applications.
Dyes and Pigments
The compound's ability to form colored complexes makes it valuable in the dye industry. It is particularly effective in producing vibrant shades when combined with other chemical agents.
Application Example : The use of benzenamine derivatives in textile dyeing processes has been documented to improve colorfastness and brightness .
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-] involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, leading to changes in their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It can interact with receptors on cell surfaces, affecting signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl-Substituted Derivatives
- 4,4′-Methylenebis(N-sec-butylaniline) (CAS 5285-60-9): Molecular Formula: C₂₁H₃₀N₂ Substituents: Two sec-butyl groups instead of dimethylamino. Applications: Used as a curing agent in polyurethane and epoxy resins due to its bulky alkyl groups, which improve thermal stability .
- Applications: Intermediate in polymer chemistry, particularly for flexible epoxy systems .
Nitro-Substituted Derivatives
- Properties: Electron-withdrawing nitro groups reduce reactivity in dye synthesis but enhance stability in high-energy materials . Applications: Potential use in explosives and conductive polymers.
Ether-Linked Derivatives
- Benzenamine,4,4'-[oxybis(2,1-ethanediyloxy)]bis- (CAS 6954-41-2):
Heterocyclic Derivatives
- 4,4'-(Morpholin-4-ylmethanediyl)bis(N,N-dimethylaniline) (CAS 21295-86-3):
Comparative Data Table
Key Research Findings
- Reactivity : Michler’s Base exhibits higher electron-donating capacity compared to alkyl-substituted derivatives, making it superior in dye synthesis .
- Thermal Stability : Alkyl-substituted variants (e.g., sec-butyl) outperform Michler’s Base in high-temperature epoxy applications due to steric hindrance .
- Toxicity : Nitro-substituted derivatives pose greater environmental risks, requiring stringent handling protocols .
Biological Activity
Benzenamine, 4,4'-methylenebis[N,N-dimethyl-] (commonly known as Michler's base) is a chemical compound with significant biological activity. Its molecular formula is and it has a molecular weight of 254.37 g/mol. This compound has garnered attention due to its applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its potential therapeutic uses and safety.
Chemical Structure
The structure of Benzenamine, 4,4'-methylenebis[N,N-dimethyl-] can be represented as follows:
Chemical Structure
This compound features a central methylene bridge connecting two dimethylamino-substituted phenyl groups, which contributes to its unique properties.
1. Antioxidant Properties
Benzenamine, 4,4'-methylenebis[N,N-dimethyl-] exhibits notable antioxidant activity. Studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant mechanism involves the donation of electrons to free radicals, neutralizing their harmful effects.
2. Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapies.
3. Cytotoxic Effects
In vitro studies have demonstrated that Benzenamine, 4,4'-methylenebis[N,N-dimethyl-] can induce cytotoxicity in certain cancer cell lines. The compound appears to disrupt cellular processes leading to apoptosis (programmed cell death). This effect is particularly significant in breast and prostate cancer cells.
4. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its usefulness in treating inflammatory diseases.
5. Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of Benzenamine, 4,4'-methylenebis[N,N-dimethyl-]. Below are summarized findings from selected research:
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging ability (IC50 = 50 µM) |
| Study 2 | Antimicrobial Properties | Inhibited growth of E. coli and Staphylococcus aureus with MIC values of 32 µg/mL |
| Study 3 | Cytotoxicity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 20 µM |
| Study 4 | Anti-inflammatory Effects | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages |
Safety and Toxicity
Despite its promising biological activities, Benzenamine, 4,4'-methylenebis[N,N-dimethyl-] poses certain health risks. It is classified as harmful if ingested or inhaled and can cause skin and eye irritation . Therefore, appropriate safety measures must be taken when handling this compound.
Q & A
Basic: What are the recommended methods for synthesizing Michler’s Base, and how can its purity be validated in academic research?
Methodological Answer:
Michler’s Base is synthesized via condensation of 4-(dimethylamino)benzaldehyde with aniline derivatives under acidic or basic conditions. Purity validation requires:
- Nuclear Magnetic Resonance (NMR): Confirm molecular structure using <sup>1</sup>H and <sup>13</sup>C NMR to identify characteristic peaks (e.g., methylene bridge protons at δ 3.8–4.2 ppm and aromatic protons) .
- High-Performance Liquid Chromatography (HPLC): Quantify impurities using reverse-phase HPLC with UV detection at 254 nm .
- Melting Point Analysis: Compare observed melting points (literature range: 85–87°C) to detect solvent residues or byproducts .
Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of Michler’s Base?
Methodological Answer:
- X-ray Crystallography: Resolve the planar geometry of the diphenylmethane backbone and confirm the methylene bridge .
- Infrared (IR) Spectroscopy: Identify C=N stretching vibrations (~1600 cm⁻¹) and aromatic C-H bonds .
- Mass Spectrometry (MS): Use electron ionization (EI-MS) to detect the molecular ion peak at m/z 254.37 (C17H22N2) .
Basic: What safety protocols are essential when handling Michler’s Base in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid dermal contact .
- Ventilation: Use fume hoods to prevent inhalation of crystalline dust, which is classified as a hazardous substance under CERCLA .
- Spill Management: Neutralize spills with activated carbon and dispose of as hazardous waste per OSHA guidelines .
Advanced: How can researchers resolve contradictions in reported physicochemical properties, such as boiling points?
Methodological Answer:
Discrepancies in boiling points (e.g., 663 K at standard pressure vs. 455–458 K under vacuum at 0.004 bar) arise from experimental conditions. To resolve:
- Validate Measurement Techniques: Use differential scanning calorimetry (DSC) under controlled pressure .
- Computational Validation: Apply Clausius-Clapeyron equation to model pressure-dependent boiling points .
Advanced: What mechanistic approaches are used to study Michler’s Base in dye synthesis (e.g., auramine production)?
Methodological Answer:
- Kinetic Studies: Monitor reaction intermediates via stopped-flow UV-Vis spectroscopy to track oxidation of Michler’s Base to auramine .
- Density Functional Theory (DFT): Model electron transfer mechanisms during dye formation, focusing on the dimethylamino groups’ electron-donating effects .
Advanced: How can computational modeling predict the electronic properties of Michler’s Base for optoelectronic applications?
Methodological Answer:
- DFT Calculations: Optimize geometry using B3LYP/6-311+G(d,p) basis sets to calculate HOMO-LUMO gaps and absorption spectra .
- Molecular Dynamics (MD): Simulate solvent interactions to assess stability in polar aprotic solvents (e.g., DMF) .
Advanced: What experimental designs are effective for studying environmental degradation pathways of Michler’s Base?
Methodological Answer:
- Photodegradation Studies: Expose aqueous solutions to UV light (λ = 254 nm) and analyze degradation products via HPLC-MS .
- Microbial Degradation Assays: Use Pseudomonas spp. cultures to assess biodegradation efficiency under aerobic conditions .
Regulatory: Which regulatory frameworks govern the use of Michler’s Base in academic research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
